![molecular formula C18H19NO B12579583 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine CAS No. 193153-59-2](/img/structure/B12579583.png)
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a xanthene moiety linked to a pyrrolidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine typically involves the reaction of xanthene derivatives with pyrrolidine under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the xanthene derivative is reacted with pyrrolidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the xanthene moiety, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups present in the xanthene moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety typically yields xanthone derivatives, while reduction can lead to the formation of reduced xanthene compounds.
Scientific Research Applications
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. The xanthene moiety exhibits strong fluorescence, which can be utilized in imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its strong fluorescence and stability make it suitable for use in various commercial products.
Mechanism of Action
The mechanism of action of 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine is primarily related to its interaction with biological molecules. The xanthene moiety can interact with proteins and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or signaling pathways. For example, some derivatives of the compound have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine can be compared with other xanthene derivatives and pyrrolidine-containing compounds:
Xanthone: Xanthone is a closely related compound with a similar xanthene moiety. it lacks the pyrrolidine ring, which gives this compound its unique properties.
Xanthene: Xanthene itself is a simpler compound without the additional functional groups present in this compound. It serves as a basic scaffold for the synthesis of more complex derivatives.
Pyrrolidine: Pyrrolidine is a simple five-membered ring containing nitrogen
The uniqueness of this compound lies in its combined structure, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
193153-59-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-(9H-xanthen-9-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C18H19NO/c1-3-9-17-14(7-1)16(13-19-11-5-6-12-19)15-8-2-4-10-18(15)20-17/h1-4,7-10,16H,5-6,11-13H2 |
InChI Key |
JYGHXZJUQHFDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


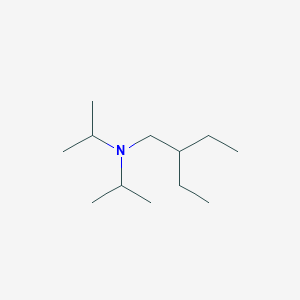
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
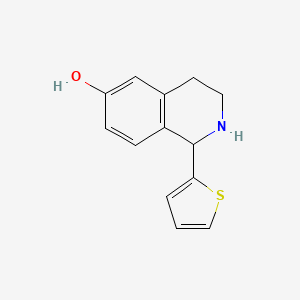
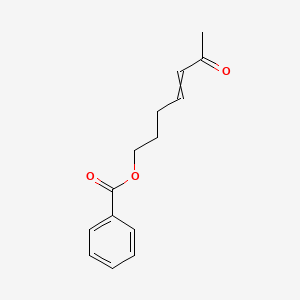
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
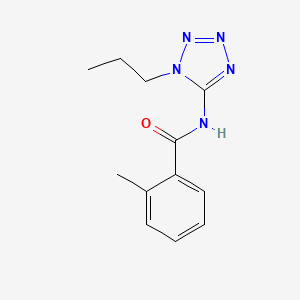
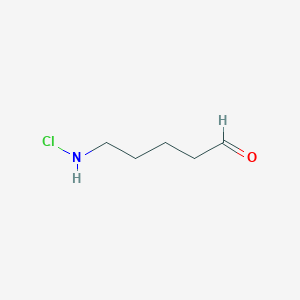
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
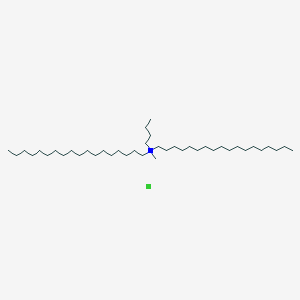
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
